Positional Isomer Differentiation: 2,5-Dimethoxy vs. 2,4-Dimethoxy and 3,4-Dimethoxy Substituents on the Pyrimidine Core
The target compound bears a 2,5-dimethoxyphenyl group at the pyrimidine 4-position. The closest commercially catalogued analogs—4-(2,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 1354918-73-2) and 4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 1354924-99-4)—differ solely in the dimethoxy substitution pattern . In kinase inhibitor SAR, methoxy positional isomerism on the phenyl ring has been shown to modulate IC50 values against TrkA by >3-fold (e.g., BDBM344335: 1.5 nM vs. BDBM136634: 5.20 nM) and alter selectivity profiles across the kinome [1]. While direct experimental comparison data for these three specific pyrimidine regioisomers are not publicly available, the established sensitivity of pyrimidine-based kinase inhibitors to methoxy group placement provides a strong mechanistic basis for differentiation.
| Evidence Dimension | Structural regioisomerism – dimethoxyphenyl substitution pattern |
|---|---|
| Target Compound Data | 2,5-dimethoxyphenyl at pyrimidine 4-position (CAS 1354920-72-1) |
| Comparator Or Baseline | 2,4-dimethoxyphenyl isomer (CAS 1354918-73-2); 3,4-dimethoxyphenyl isomer (CAS 1354924-99-4); all share C21H23N3O5, MW 397.4 |
| Quantified Difference | Positional isomerism; direct activity data for these specific compounds unavailable in primary literature |
| Conditions | Structural comparison based on catalogued chemical identity |
Why This Matters
For procurement, selecting the incorrect positional isomer renders SAR datasets non-comparable and can lead to false-negative or false-positive results in target engagement assays.
- [1] BindingDB. BDBM344335 (TrkA IC50: 1.5 nM) and BDBM136634 (TrkA IC50: 5.20 nM) – pyrimidine-based TrkA inhibitors with different substitution patterns. US Patents US10251889, US10005783. View Source
